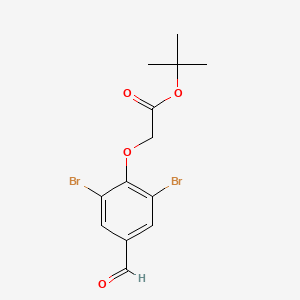
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate: is an organic compound with the molecular formula C₁₃H₁₄Br₂O₄ and a molecular weight of 394.06 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a tert-butyl ester group attached to a phenoxyacetic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with tert-butyl bromoacetate in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules .
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological molecules .
Medicine:
- Investigated for potential pharmaceutical applications.
- May serve as a precursor for drug development .
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms and formyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new products. The pathways involved depend on the specific reactions it undergoes .
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-(tert-butyl)phenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate is unique due to the presence of both bromine atoms and a formyl group on the phenoxyacetic acid backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H14Br2O4 |
|---|---|
Peso molecular |
394.06 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,6-dibromo-4-formylphenoxy)acetate |
InChI |
InChI=1S/C13H14Br2O4/c1-13(2,3)19-11(17)7-18-12-9(14)4-8(6-16)5-10(12)15/h4-6H,7H2,1-3H3 |
Clave InChI |
CBRQTIAGSHYIGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















